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Compound of Interest

Compound Name: (1S,2R)-2-Phenylcyclohexanol

Cat. No.: B1353938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral

compound (1S,2R)-2-phenylcyclohexanol. The document details its characteristic Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectral data, offering a valuable resource for its

identification and characterization in research and drug development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR

spectroscopy for (1S,2R)-2-phenylcyclohexanol. The data presented is for the enantiomer,

(-)-(1R,2S)-trans-2-phenylcyclohexanol, as spectroscopic data for enantiomers are identical.[1]

Table 1: ¹H NMR Spectroscopic Data for (1S,2R)-2-
Phenylcyclohexanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.17–7.35 m 5H
Aromatic protons

(C₆H₅)

3.64
ddd, J = 10.8, 10.8,

5.4 Hz
1H CH-OH

2.42
ddd, J = 16.5, 10.8,

5.4 Hz
1H CH-Ph

2.11 m 1H Cyclohexyl CH

1.84 m 2H Cyclohexyl CH₂

1.76 m 1H Cyclohexyl CH

1.62 s 1H OH

1.25–1.53 bm 4H Cyclohexyl CH₂

Data obtained from a 300 MHz spectrum.[1]

Table 2: ¹³C NMR Spectroscopic Data for (1S,2R)-2-
Phenylcyclohexanol
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Chemical Shift (δ) ppm Assignment

143.8 Aromatic C (quaternary)

128.4 Aromatic CH

127.9 Aromatic CH

126.4 Aromatic CH

74.0 CH-OH

53.0 CH-Ph

34.7 Cyclohexyl CH₂

33.5 Cyclohexyl CH₂

26.1 Cyclohexyl CH₂

25.1 Cyclohexyl CH₂

Data obtained from a 90 MHz spectrum.[1]

Table 3: Infrared (IR) Spectroscopic Data for (1S,2R)-2-
Phenylcyclohexanol

Wavenumber (cm⁻¹) Description

3592, 3461 O-H stretch

2941, 2863 C-H stretch (aliphatic)

1604 C=C stretch (aromatic)

1497 C=C stretch (aromatic)

1451 C-H bend (aliphatic)

Data obtained from an IR spectrum.[1]

Experimental Protocols
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The following sections detail the generalized methodologies for acquiring NMR and IR spectra

of solid organic compounds like (1S,2R)-2-phenylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is employed for

both ¹H and ¹³C NMR analysis.

Sample Preparation:

Approximately 5-10 mg of the solid (1S,2R)-2-phenylcyclohexanol is accurately weighed

and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a

clean, dry vial.

The solution is then transferred to a standard 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to

calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width

covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation

delay that allows for full relaxation of the protons between scans.

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with

single lines for each unique carbon atom. A larger number of scans is generally required for

¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory is a common setup for analyzing solid samples.

Sample Preparation (ATR method):
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A small amount of the solid (1S,2R)-2-phenylcyclohexanol is placed directly onto the ATR

crystal.

A pressure arm is applied to ensure good contact between the sample and the crystal

surface.

Data Acquisition:

A background spectrum of the empty ATR crystal is recorded to account for atmospheric and

instrumental interferences.

The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

The final spectrum is presented as a plot of transmittance or absorbance versus

wavenumber.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of

(1S,2R)-2-phenylcyclohexanol.
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Caption: Workflow for the spectroscopic analysis of (1S,2R)-2-phenylcyclohexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.researchgate.net/publication/313163805_Lipase-catalyzed_kinetic_resolution_of_alcohols_via_chloroacetate_esters_-_-1R2S-rrarti-2-phenylcyclohexanol_and_-1S2R-rrans-2-phenylcyclohexanol
https://www.benchchem.com/product/b1353938#spectroscopic-data-for-1s-2r-2-phenylcyclohexanol-nmr-ir
https://www.benchchem.com/product/b1353938#spectroscopic-data-for-1s-2r-2-phenylcyclohexanol-nmr-ir
https://www.benchchem.com/product/b1353938#spectroscopic-data-for-1s-2r-2-phenylcyclohexanol-nmr-ir
https://www.benchchem.com/product/b1353938#spectroscopic-data-for-1s-2r-2-phenylcyclohexanol-nmr-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1353938?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

